

A Comprehensive Technical Guide to 4-(4-Methoxyphenyl)pyrrolidin-2-one

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Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)pyrrolidin-2-one

Cat. No.: B035458

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Introduction

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties, including its ability to act as a hydrogen bond donor and acceptor, make it an ideal building block for engaging with biological targets. This guide provides an in-depth technical overview of a specific, promising derivative: **4-(4-Methoxyphenyl)pyrrolidin-2-one**. We will explore its chemical identity, synthesis, spectroscopic characterization, and its emerging significance in drug discovery, particularly focusing on its potential as a modulator of key physiological pathways. This document is intended for researchers, chemists, and pharmacologists engaged in the design and development of novel therapeutics.

Chapter 1: IUPAC Nomenclature and Molecular Structure

The fundamental identity of a chemical compound is established by its unequivocal name and structure. For the topic compound, these are defined as follows:

1.1. IUPAC Name

The formal name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is **4-(4-methoxyphenyl)pyrrolidin-2-one**.

1.2. Chemical Structure

The molecule consists of a five-membered lactam (a cyclic amide) ring, which is the pyrrolidin-2-one core. A 4-methoxyphenyl group (an anisole moiety) is attached to the fourth carbon atom of this ring.

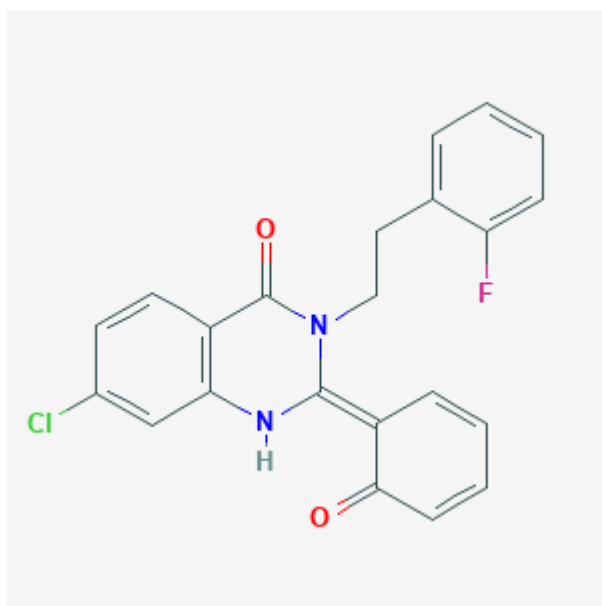


Figure 1. 2D Chemical Structure

1.3. Key Chemical Identifiers

For precise identification and database retrieval, the following identifiers are crucial.

Identifier	Value
Molecular Formula	C ₁₁ H ₁₃ NO ₂
Molecular Weight	191.23 g/mol
CAS Number	103859-86-5
Canonical SMILES	<chem>COC1=CC=C(C=C1)C2CC(=O)NC2</chem>
InChI Key	RZZYUWDXLAXMEC-UHFFFAOYSA-N

Chapter 2: Synthesis and Spectroscopic Analysis

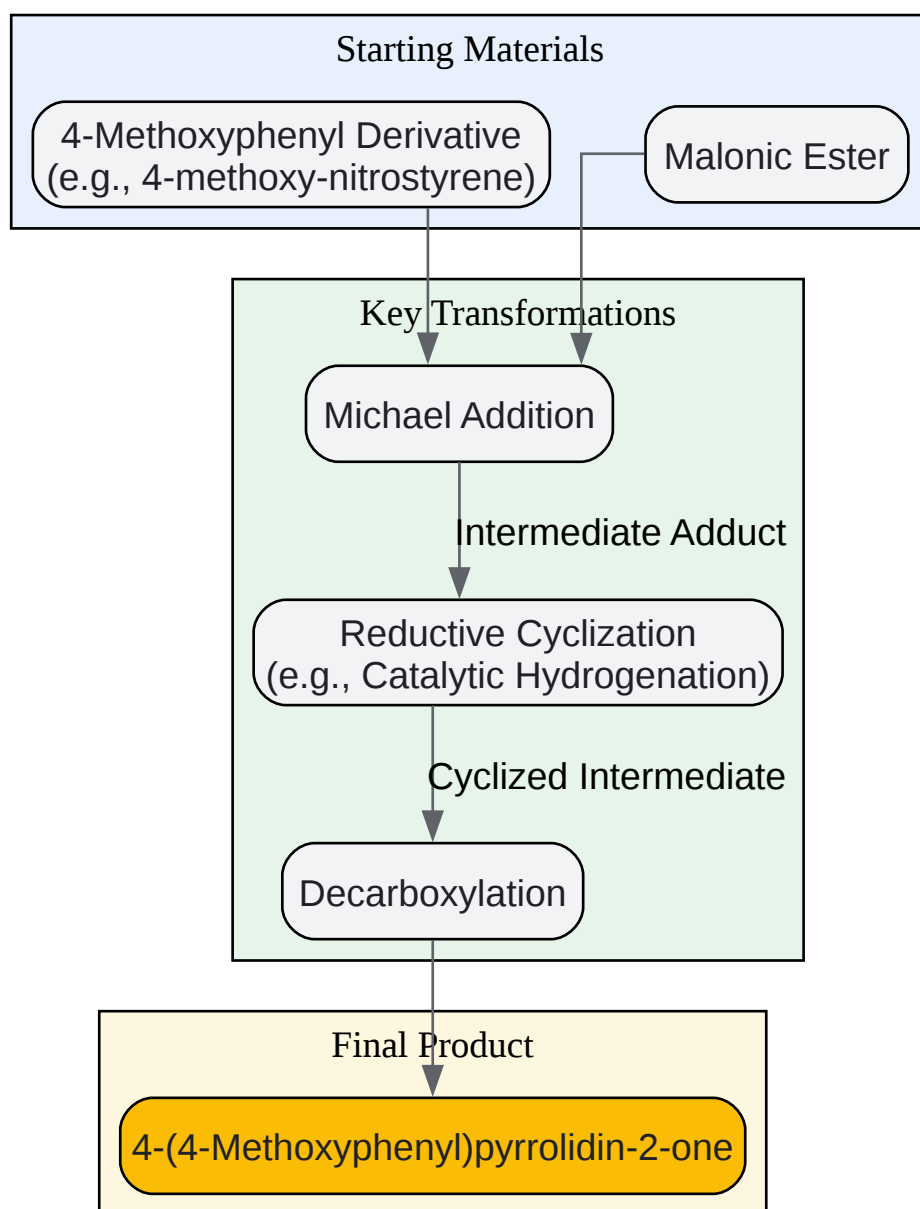
The practical utility of a compound is contingent upon its accessible synthesis and unambiguous structural verification. This chapter details a representative synthetic approach

and the expected analytical signatures.

2.1. Retrosynthetic Analysis and Synthesis Pathway

The synthesis of 4-aryl-pyrrolidinones can be approached through several strategies. A common and effective method involves the Michael addition of a nucleophile to a suitable α,β -unsaturated carbonyl compound, followed by cyclization. For instance, a plausible route, adapted from methodologies for similar structures like 4-phenyl-2-pyrrolidone, involves the reaction of a malonic ester derivative with a nitrostyrene analog, followed by reductive cyclization and decarboxylation.^[1]

The diagram below outlines the logical flow of a generalized synthetic strategy.



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Caption: Generalized synthetic workflow for 4-aryl-pyrrolidinones.

2.2. Experimental Protocol: Catalytic Hydrogenation Approach

This protocol is a representative example for the synthesis of a 4-aryl-pyrrolidinone and is adapted from established literature for analogous compounds.^[1]

- **Step 1: Condensation Reaction.** Diethyl malonate and 2-nitro-1-(4-methoxyphenyl)ethene are reacted in an appropriate solvent like tetrahydrofuran (THF) in the presence of a strong base (e.g., sodium ethoxide) to form the Michael adduct.
- **Step 2: Purification.** The reaction mixture is quenched with a weak acid and the solvent is removed under reduced pressure. The resulting crude intermediate is purified via column chromatography or recrystallization.
- **Step 3: Catalytic Hydrogenation.** The purified intermediate is dissolved in an alcohol solvent (e.g., methanol or ethanol). A palladium on carbon catalyst (Pd/C, 10 wt. %) is added.
- **Step 4: Reaction Execution.** The mixture is subjected to a hydrogen atmosphere (typically 50 psi) in a Parr shaker or similar hydrogenation apparatus and agitated at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. This step achieves both the reduction of the nitro group to an amine and subsequent intramolecular cyclization to form the lactam ring.
- **Step 5: Final Decarboxylation.** The catalyst is removed by filtration through Celite. The resulting solution, containing the 3-carboxy-substituted pyrrolidinone, is treated with a base (e.g., NaOH) and heated to induce decarboxylation.
- **Step 6: Isolation and Purification.** After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude **4-(4-methoxyphenyl)pyrrolidin-2-one**. Final purification is achieved by recrystallization or column chromatography.

2.3. Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods.

Technique	Expected Signature for 4-(4-Methoxyphenyl)pyrrolidin-2-one
^1H NMR	Aromatic Protons: Two doublets in the δ 6.8-7.2 ppm range, characteristic of a para-substituted benzene ring. Methoxy Protons: A sharp singlet around δ 3.8 ppm (3H). Pyrrolidinone Ring Protons: A series of multiplets between δ 2.5-3.6 ppm corresponding to the CH and CH ₂ groups. Amide Proton (N-H): A broad singlet, typically downfield ($> \delta$ 7.0 ppm), which is exchangeable with D ₂ O.[2]
^{13}C NMR	Carbonyl Carbon (C=O): A signal in the δ 175-180 ppm region. Aromatic Carbons: Signals between δ 114-160 ppm, including a quaternary carbon attached to the methoxy group around δ 158 ppm. Methoxy Carbon: A signal around δ 55 ppm. Pyrrolidinone Ring Carbons: Aliphatic signals in the δ 35-50 ppm range.
FT-IR	N-H Stretch: A broad absorption band around 3200-3400 cm ⁻¹ . C=O Stretch (Amide I): A strong, sharp absorption band around 1670-1690 cm ⁻¹ . C-O Stretch (Aryl Ether): A strong absorption around 1240-1260 cm ⁻¹ . Aromatic C-H Bending: Bands characteristic of para-disubstitution around 810-840 cm ⁻¹ .
Mass Spec.	(ESI-MS): Expected [M+H] ⁺ ion at m/z = 192.10.

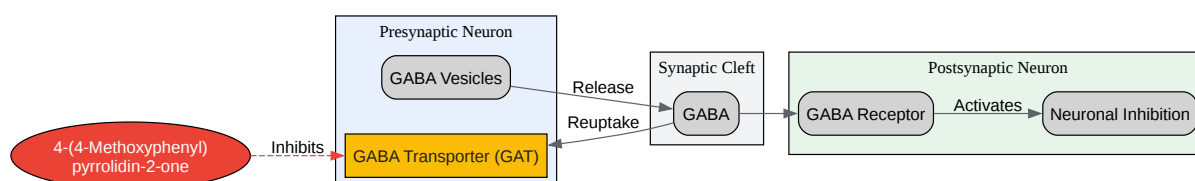
Chapter 3: Applications in Drug Development and Biological Activity

The **4-(4-methoxyphenyl)pyrrolidin-2-one** scaffold is of significant interest due to its demonstrated and potential biological activities. The interplay between the pyrrolidinone core and the lipophilic, electron-donating methoxyphenyl substituent is key to its pharmacological profile.

3.1. GABA Uptake Inhibition

The pyrrolidinone ring is a core component of several CNS-active agents. Research into closely related analogs has shown that this scaffold can serve as a potent inhibitor of GABA transporters (GATs).[3][4] Specifically, the introduction of a lipophilic group, such as the 4-methoxyphenyl moiety, at the C-4 position of the pyrrolidine ring has been shown to be beneficial for potent inhibition at GAT3.[3] Inhibition of GABA reuptake increases the concentration of this primary inhibitory neurotransmitter in the synapse, a mechanism of action relevant for treating epilepsy, anxiety, and other neurological disorders.

The diagram below illustrates the logical basis for this therapeutic application.



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Caption: Mechanism of action as a potential GABA reuptake inhibitor.

3.2. Antimicrobial and Antioxidant Properties

Studies on related N-1 substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones have revealed promising antibacterial and antioxidant activities.[5] Certain derivatives showed significant scavenging ability against the DPPH radical, indicating potent antioxidant effects.[5] Furthermore, these compounds exhibited antibacterial activity against various strains, including *R. radiobacter* and *E. coli*. [5] While the substitution pattern differs from the title compound, these findings strongly suggest that the 4-methoxyphenylpyrrolidin-2-one core is a viable pharmacophore for developing novel antimicrobial and antioxidant agents. The methoxyphenyl

group can participate in radical stabilization and hydrophobic interactions within bacterial enzyme active sites.

3.3. Cholinesterase Inhibition

The pyrrolidine scaffold is also implicated in the inhibition of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. A recent review highlighted a pyrrolidine derivative containing a 4-methoxyphenyl group as the most active compound against the AChE enzyme in its series.[6][7] This suggests that the electronic and steric properties of the 4-methoxyphenyl moiety are well-suited for interaction with the AChE active site, making **4-(4-methoxyphenyl)pyrrolidin-2-one** a person of interest for further investigation in the context of neurodegenerative diseases.

Conclusion

4-(4-Methoxyphenyl)pyrrolidin-2-one is a well-defined chemical entity with accessible synthetic routes and clear spectroscopic signatures. Its structure embodies the pharmacologically validated pyrrolidinone core, enhanced by a 4-methoxyphenyl substituent that confers advantageous properties for biological activity. The existing body of research on closely related analogs points to its significant potential in drug development, particularly in the areas of CNS disorders via GABA transporter inhibition, infectious diseases, and neurodegenerative conditions. This guide provides a foundational technical understanding for scientists looking to explore the rich medicinal chemistry of this promising scaffold.

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